
(S)-1-(4-Acetyl-piperazin-1-yl)-2-amino-3-methyl-butan-1-one
Descripción general
Descripción
(S)-1-(4-Acetyl-piperazin-1-yl)-2-amino-3-methyl-butan-1-one, also known as S-AMBM, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological activities.
Mecanismo De Acción
The mechanism of action of (S)-1-(4-Acetyl-piperazin-1-yl)-2-amino-3-methyl-butan-1-one is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in cancer cell growth and survival. (S)-1-(4-Acetyl-piperazin-1-yl)-2-amino-3-methyl-butan-1-one has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression and are often overexpressed in cancer cells. It has also been reported to modulate the activity of the PI3K/Akt/mTOR signaling pathway, which is a key pathway involved in cell growth and survival.
Biochemical and Physiological Effects:
(S)-1-(4-Acetyl-piperazin-1-yl)-2-amino-3-methyl-butan-1-one has been shown to have several biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of gene expression. These effects are likely mediated by the compound's interactions with specific enzymes and signaling pathways in cells. (S)-1-(4-Acetyl-piperazin-1-yl)-2-amino-3-methyl-butan-1-one has also been reported to have low toxicity in normal cells, which is a desirable property for potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (S)-1-(4-Acetyl-piperazin-1-yl)-2-amino-3-methyl-butan-1-one in lab experiments include its high purity and stability, its well-defined chemical structure, and its potential for use in drug discovery and development. However, there are also some limitations to using (S)-1-(4-Acetyl-piperazin-1-yl)-2-amino-3-methyl-butan-1-one in lab experiments, including its relatively high cost, the need for specialized equipment and expertise to synthesize and handle the compound, and the need for further studies to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several potential future directions for research on (S)-1-(4-Acetyl-piperazin-1-yl)-2-amino-3-methyl-butan-1-one, including:
1. Further studies to elucidate the compound's mechanism of action and identify specific targets for its anti-cancer activity.
2. Development of new synthetic methods to improve the yield and purity of (S)-1-(4-Acetyl-piperazin-1-yl)-2-amino-3-methyl-butan-1-one, and to explore the synthesis of related compounds with potentially different pharmacological properties.
3. Screening of (S)-1-(4-Acetyl-piperazin-1-yl)-2-amino-3-methyl-butan-1-one and related compounds against additional cancer cell lines and other disease models, to identify new therapeutic applications.
4. Investigation of the potential side effects and toxicity of (S)-1-(4-Acetyl-piperazin-1-yl)-2-amino-3-methyl-butan-1-one in animal models, to assess its safety and potential for clinical use.
In conclusion, (S)-1-(4-Acetyl-piperazin-1-yl)-2-amino-3-methyl-butan-1-one is a chemical compound with potential applications in drug discovery and development, particularly in the field of cancer research. Its synthesis, mechanism of action, and potential therapeutic uses have been the subject of several scientific publications, and further research is needed to fully understand its properties and potential limitations.
Aplicaciones Científicas De Investigación
(S)-1-(4-Acetyl-piperazin-1-yl)-2-amino-3-methyl-butan-1-one has been studied for its potential applications in drug discovery and development, particularly in the field of cancer research. It has been reported to exhibit anti-proliferative activity against several cancer cell lines, including breast cancer, lung cancer, and ovarian cancer. Studies have also shown that (S)-1-(4-Acetyl-piperazin-1-yl)-2-amino-3-methyl-butan-1-one can induce apoptosis, or programmed cell death, in cancer cells, which is a desirable effect for cancer treatment.
Propiedades
IUPAC Name |
(2S)-1-(4-acetylpiperazin-1-yl)-2-amino-3-methylbutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2/c1-8(2)10(12)11(16)14-6-4-13(5-7-14)9(3)15/h8,10H,4-7,12H2,1-3H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLCOIIDOSWMEV-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCN(CC1)C(=O)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCN(CC1)C(=O)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(4-Acetyl-piperazin-1-yl)-2-amino-3-methyl-butan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Bromo-4-chloro-9H-pyrido[2,3-b]indole](/img/structure/B3217147.png)

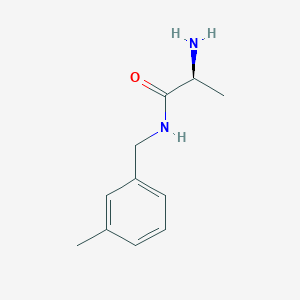

![(1R)-2-bromo-1-[4-(4-bromophenyl)phenyl]ethan-1-ol](/img/structure/B3217176.png)
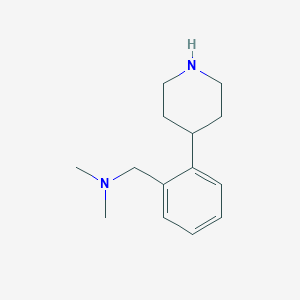
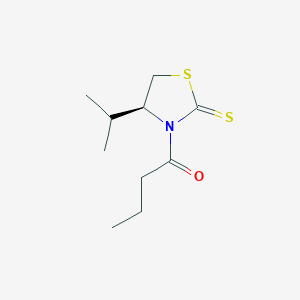
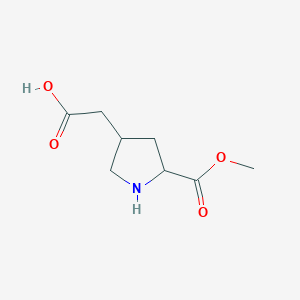

![2-[2-(4-Hydroxyphenyl)phenyl]acetic acid](/img/structure/B3217235.png)
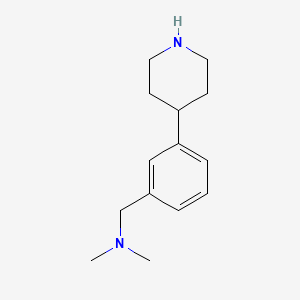
![alpha-D-Galactopyranoside, 4-nitrophenyl 2-(acetylamino)-2-deoxy-3-O-[3,4,6-tri-O-acetyl-2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-beta-D-glucopyranosyl]-](/img/structure/B3217250.png)
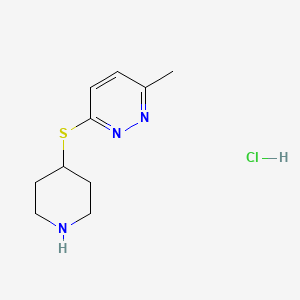
![1-[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methanamine](/img/structure/B3217266.png)